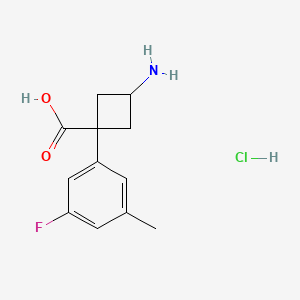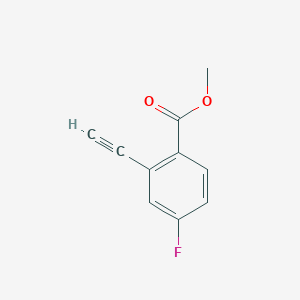
Methyl 2-ethynyl-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethynyl-4-fluorobenzoate is an organic compound with the molecular formula C10H7FO2. It is a derivative of benzoic acid, featuring an ethynyl group at the second position and a fluorine atom at the fourth position on the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethynyl-4-fluorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzoic acid.
Esterification: The 4-fluorobenzoic acid is esterified to form Methyl 4-fluorobenzoate.
Ethynylation: The Methyl 4-fluorobenzoate undergoes ethynylation at the second position using a suitable ethynylating agent, such as ethynyl magnesium bromide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of 4-fluorobenzoic acid.
Catalytic Ethynylation: Use of catalysts to facilitate the ethynylation process, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-ethynyl-4-fluorobenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic addition can result in various substituted products.
Aplicaciones Científicas De Investigación
Methyl 2-ethynyl-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-ethynyl-4-fluorobenzoate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets. The benzene ring allows for electrophilic aromatic substitution, further diversifying its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-fluorobenzoate: Similar structure but lacks the ethynyl group.
Methyl 4-fluorobenzoate: Similar structure but with the fluorine atom at a different position.
Methyl 2-ethynylbenzoate: Similar structure but without the fluorine atom.
Uniqueness
Methyl 2-ethynyl-4-fluorobenzoate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct reactivity and properties
Propiedades
Número CAS |
1824566-33-7 |
|---|---|
Fórmula molecular |
C10H7FO2 |
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
methyl 2-ethynyl-4-fluorobenzoate |
InChI |
InChI=1S/C10H7FO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h1,4-6H,2H3 |
Clave InChI |
SQSNJEYLTXNCLM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)F)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


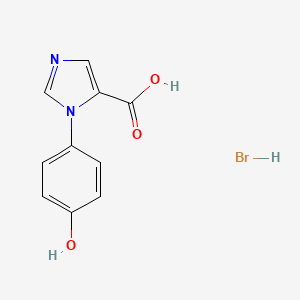
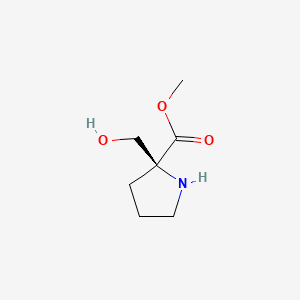
amine dihydrochloride](/img/structure/B13453767.png)
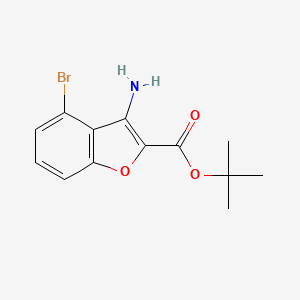
amine dihydrochloride](/img/structure/B13453770.png)
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
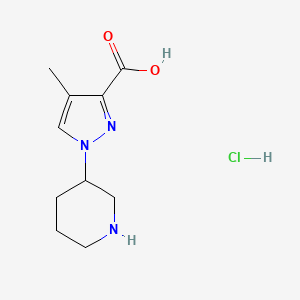
![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)

![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)
![2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13453825.png)
